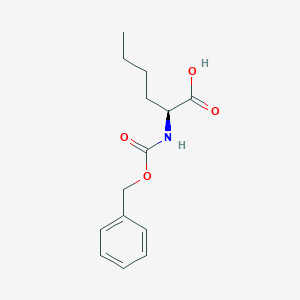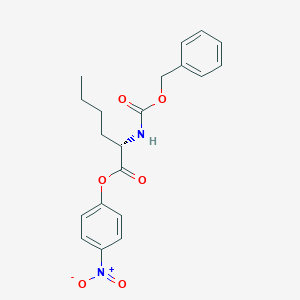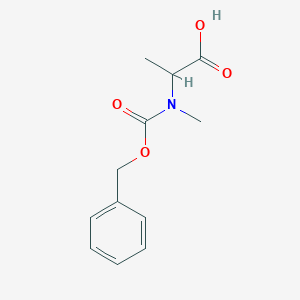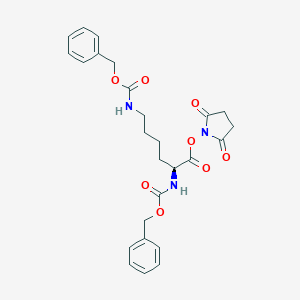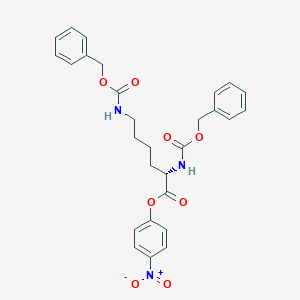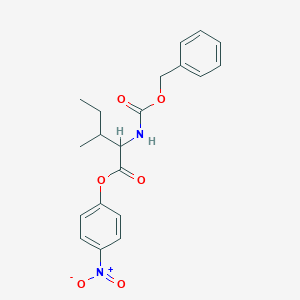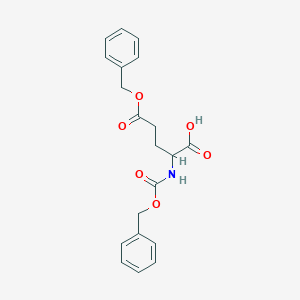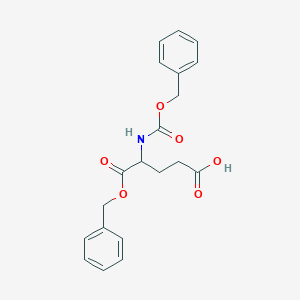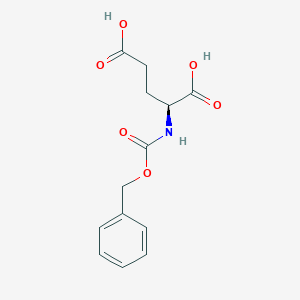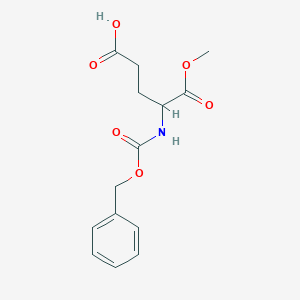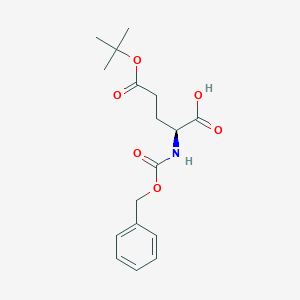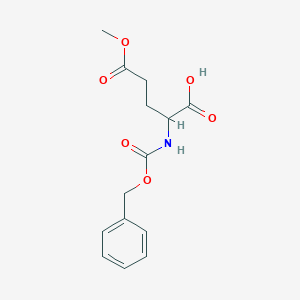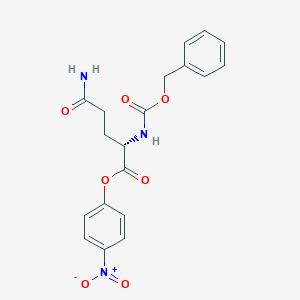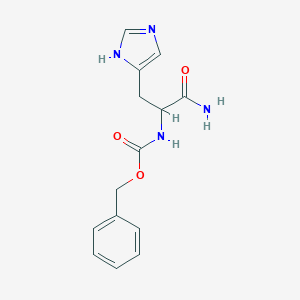
Z-His-NH2
描述
Z-His-NH2, also known as Nα-[(Benzyloxy)carbonyl]-L-histidinamide , is a chemical compound with the molecular formula C14H16N4O3 . It has an average mass of 288.302 Da and a monoisotopic mass of 288.122253 Da .
Synthesis Analysis
The synthesis of Z-His-NH2 involves the reaction of Carbamic acid, [2-azido-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]-, phenylmethyl ester . In addition, it has been used in the construction of Ag3PO4/UiO-66-NH2 Z-Scheme Heterojunction with Enhanced Photocatalytic Activity .Molecular Structure Analysis
Z-His-NH2 has a defined stereo center . Its structure includes a benzyl group, an amino group, an imidazole ring, and a carbamate group .Chemical Reactions Analysis
Z-His-NH2 can participate in nucleophilic addition reactions . For example, it can react with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .Physical And Chemical Properties Analysis
Z-His-NH2 has a density of 1.3±0.1 g/cm3, a boiling point of 662.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds .科学研究应用
Application in Melanocortin Receptors Research
Specific Scientific Field
Neuroscience and Endocrinology
Summary of the Application
Z-His-NH2 is used in the study of melanocortin receptors (MCs), which are instrumental for a range of clinically relevant physiological functions . The tetrapeptide Ac-His-Arg-(pI)DPhe-Tic-NH2, which includes Z-His-NH2, has been used to investigate the activity of these receptors .
Methods of Application
The tetrapeptide Ac-His-Arg-(pI)DPhe-Tic-NH2 was investigated with a library of 12 compounds. The compounds in this library were found to have higher agonist efficacy and potency at the mouse (m) MC3R compared to the MC4R .
Results or Outcomes
The study found that the Arg-DPhe motif preferentially activates the mMC3R over the mMC4R. This observation may be used in the design of new MC3R-selective ligands, leading to novel probe and therapeutic lead compounds that will be useful for treating metabolic disorders .
Application in Photoinduced Charge-Separated Excited State
Specific Scientific Field
Chemistry and Material Science
Summary of the Application
Z-His-NH2 is used in the study of photoinduced charge-separated excited states. Specifically, it is incorporated in NH2-MIL-125(Ti) to study its role as an electron trap site .
Methods of Application
Optical and X-ray spectroscopy studies were conducted to reveal the location and role of Fe3+ sites incorporated through direct synthesis in NH2-MIL-125(Ti). Time-resolved optical and X-ray transient absorption studies were used to disclose its role as an electron trap site .
Results or Outcomes
The study found that Fe3+ sites incorporated through direct synthesis in NH2-MIL-125(Ti) promote long-lived photo-induced charge separation in the framework. Notably, XTA measurements show sustained electron reduction of the Fe sites into the microsecond time range .
Application in Photocatalysis
Specific Scientific Field
Chemistry and Environmental Science
Summary of the Application
Z-His-NH2 is used in the field of photocatalysis. Specifically, Ag2CrO4@MIL–125(Ti)–NH2 (denoted as AgCr@M125) Z–scheme heterojunctions were synthesized for visible–light photocatalytic inactivation of bacteria .
Methods of Application
AgCr@M125 Z–scheme heterojunctions were synthesized via a simple microemulsion method. This method allowed highly dispersed nano–sized Ag2CrO4 to be anchored uniformly on the surfaces of porous MIL–125(Ti)–NH2 .
Results or Outcomes
The as–prepared AgCr@M125 hybrids show significant photocatalytic efficiency against inactivated Staphylococcus aureus (S. aureus), reaching over 97% inactivation of the bacteria after 15 min of visible light irradiation .
Application in Drug Delivery
Specific Scientific Field
Nanotechnology and Biomedical Engineering
Summary of the Application
Z-His-NH2 is used in the synthesis of graphene quantum dots (GQDs) for drug delivery systems. GQDs have excellent chemical, physical, and biological properties, and their small size makes them suitable for biomedical applications .
Methods of Application
GQDs are synthesized and then used to create various drug delivery-release modes, such as EPR-pH delivery-release mode, ligand-pH delivery-release mode, EPR-Photothermal delivery-Release mode, and Core/Shell-photothermal/magnetic thermal delivery-release mode .
Results or Outcomes
Studies have shown that GQDs have good biocompatibility and low biotoxicity. They can induce autophagy to varying degrees, which has a protective effect on the toxicity of GQDs .
Application in Peptide Synthesis
Specific Scientific Field
Summary of the Application
Z-His-NH2, also known as benzyloxycarbonyl or Cbz, is used in solution phase peptide synthesis. It is used to protect the alpha amine groups and reactive functional groups in amino acid side chains to avoid undesired side reactions .
Methods of Application
The peptide synthesis is carried out on a solid phase using a fully automated microwave peptide synthesizer .
Results or Outcomes
The use of Z-His-NH2 in peptide synthesis allows for the efficient production of peptides with a high degree of control over the sequence and structure .
Application in Biochemistry
Summary of the Application
Z-His-NH2 is used in the study of metal structure and function, specifically in nickel biochemistry. Nickel is an essential trace element involved in the metabolism of several species of bacteria, archaea, and plants .
Methods of Application
X-ray absorption spectroscopic studies are conducted on a model Ni peptide, which includes Z-His-NH2, to help characterize the structure of the nickel complexes formed with histones .
Results or Outcomes
The studies reveal that cysteine ligands are used to stabilize the Ni (III/II) redox couple. Certain nickel compounds have also been shown to be potent human carcinogens, with nuclear histone proteins being a likely target .
Application in Cancer Theranostics
Specific Scientific Field
Summary of the Application
Z-His-NH2 is used in the development of Persistent Luminescence Nanoparticles (PLNPs) for cancer theranostics. PLNPs can emit afterglow luminescence after ceasing excitation, which makes them suitable for in vivo optical imaging of tumors .
Methods of Application
PLNPs are synthesized and incorporated with other functional molecules, such as photosensitizers, photothermal agents, or therapeutic drugs. These PLNPs are then used in persistent luminescence (PersL) imaging-guided tumor therapy .
Results or Outcomes
The as-prepared PLNPs show significant photocatalytic efficiency against inactivated Staphylococcus aureus (S. aureus), reaching over 97% inactivation of the bacteria after 15 min of visible light irradiation .
Application in Enzyme Inhibition
Summary of the Application
Z-His-NH2 is used in the study of enzyme inhibition. Specifically, it is used in the computational discovery of Substrate Selective Inhibitors for Prolyl Oligopeptidase (POP), a serine protease which cleaves small peptides between Pro and other amino acids .
Methods of Application
A computational approach is used to construct models for identifying Substrate Selective Inhibitors of POP. A dataset of 1.8 million commercially available molecules is screened by these models .
Results or Outcomes
Two molecules were confirmed by in vitro measurements. One is a competitive inhibitor of Ang-III (increases its K m ), but non-competitive towards TRH (decreases its V max ) .
Application in Protein Structure Study
Summary of the Application
Z-His-NH2 is used in the study of protein structure. Specifically, it is used in the analysis of contact geometry, in which four distances are calculated between any two residues to describe their interactions in great detail .
Methods of Application
Four distances are calculated between any two side chains to provide an exact spatial definition of their bonds. The data were binned into a four-dimensional grid and compared to a random model .
Results or Outcomes
The four-distance data have higher information content than classical bond descriptions, enabling the identification of many unique inter-residue features not found previously in proteins .
安全和危害
属性
IUPAC Name |
benzyl N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c15-13(19)12(6-11-7-16-9-17-11)18-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H2,15,19)(H,16,17)(H,18,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVGCKUYWFCKIV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-His-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



